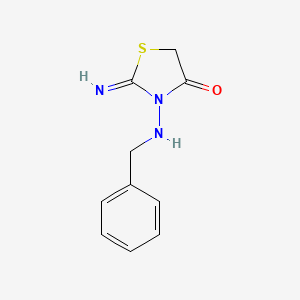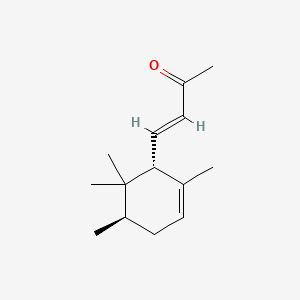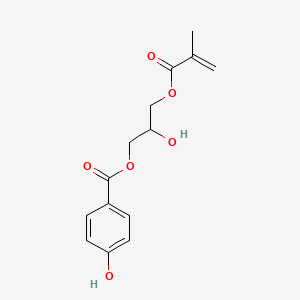
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester is a complex organic compound with a unique structure that combines the properties of benzoic acid and hydroxypropyl esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a hydroxypropyl ester.
Methyl vanillate: Contains a methoxy group instead of a hydroxy group on the aromatic ring.
Uniqueness
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester is unique due to its combination of hydroxyl and ester groups, which provide it with distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
99148-58-0 |
|---|---|
Molekularformel |
C14H16O6 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C14H16O6/c1-9(2)13(17)19-7-12(16)8-20-14(18)10-3-5-11(15)6-4-10/h3-6,12,15-16H,1,7-8H2,2H3 |
InChI-Schlüssel |
OEHZHOYULAGWFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(COC(=O)C1=CC=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


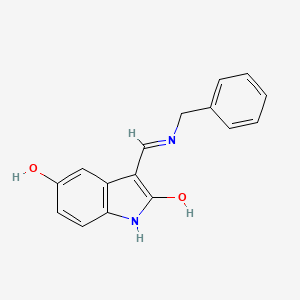

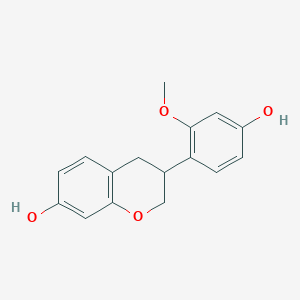


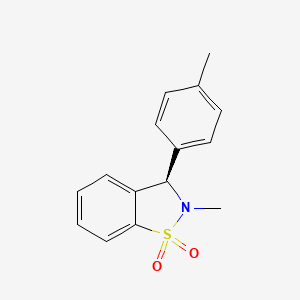
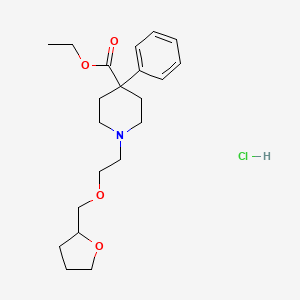
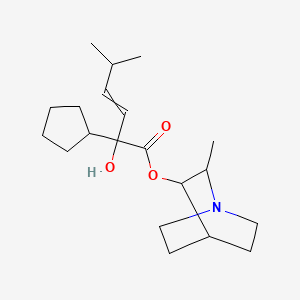
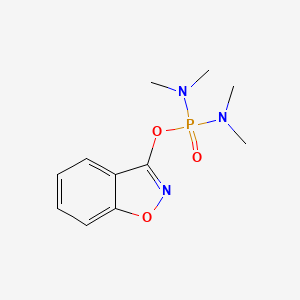
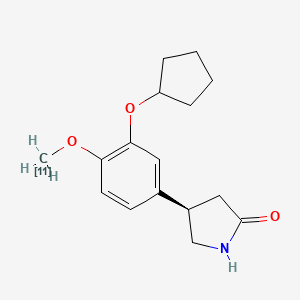
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
